![molecular formula C20H24N2O3 B4698673 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Overview
Description
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a tool for studying the function of certain receptors in the brain, and its unique properties have made it a valuable addition to the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide is not yet fully understood, but it is believed to involve the binding of the compound to the sigma-1 receptor. This binding activates the receptor and triggers a series of downstream signaling events that ultimately lead to the observed physiological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the promotion of cell survival. These effects are thought to be mediated through the activation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide in laboratory experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, there are also limitations to using 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, including its relatively low potency and the fact that it is not yet commercially available.
Future Directions
There are several future directions for research involving 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide. One area of interest is the development of more potent analogs of the compound that could be used in future studies. Another direction for research is the investigation of the potential therapeutic applications of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide and its effects on the sigma-1 receptor.
Scientific Research Applications
3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been used in several scientific studies as a tool for studying the function of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory formation, and cell survival. 3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has also been used to study the effects of sigma-1 receptor activation on the release of neurotransmitters in the brain.
properties
IUPAC Name |
3,4-dimethoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-7-16(13-19(18)25-2)20(23)21-14-15-5-8-17(9-6-15)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRJZFRIXMPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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